Ethyl 5-fluoronicotinate
Overview
Description
Ethyl 5-fluoronicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 5-fluoronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Safety and Hazards
Ethyl 5-fluoronicotinate is associated with several hazard statements including H301, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
Ethyl 5-fluoronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolic activation of xenobiotic and physiological chemicals . These interactions often result in the formation of activated metabolites that participate in subsequent metabolic reactions. This compound also interacts with other enzymes such as oxidoreductases, which play a role in its metabolic pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the abundance of intracellular metabolites, impacting the citrate cycle, amino acid biosynthesis, and glutathione metabolism . These changes can alter cellular functions and potentially lead to oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound can inhibit certain cytochrome P450 enzymes, leading to changes in gene expression and metabolic pathways . These interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable at room temperature but should be stored at 2-8°C to maintain its purity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential oxidative stress and metabolic disruptions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of this compound can cause significant changes in metabolic pathways and cellular functions . It is essential to determine the appropriate dosage to minimize toxic effects while maximizing the compound’s biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its conversion into various metabolites . These metabolites can participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with oxidoreductases also plays a role in its metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-fluoronicotinate can be synthesized through the esterification of 5-fluoronicotinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 5-fluoronicotinic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Various substituted nicotinates depending on the nucleophile used.
Hydrolysis: 5-fluoronicotinic acid and ethanol.
Reduction: Corresponding alcohol or amine derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity towards its target by influencing electronic and steric properties .
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the fluorine atom at the 5-position, resulting in different chemical and biological properties.
Methyl 5-fluoronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Fluoronicotinic acid: The carboxylic acid form of this compound.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-fluorinated counterparts. The ethyl ester group also influences its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
ethyl 5-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUAPNRNSFZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177140 | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22620-29-7 | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5-fluoronicotinate in the synthesis of Enoxacin?
A: this compound serves as a crucial intermediate in an alternative synthesis route for Enoxacin, a potent antibacterial agent []. Instead of the traditional approach, this method utilizes a Dieckmann-type cyclization of this compound, which already possesses a 2-ethoxycarbonylethylamino moiety at the C-2 position [], leading to the formation of the 1,8-naphthyridine ring system found in Enoxacin. This synthetic strategy offers a potentially more efficient and cost-effective way to produce this valuable antibacterial compound.
Q2: How can this compound and its related compound, 5-Fluoronicotinic acid, be quantified in a mixture?
A: A reliable method to separate and quantify this compound and 5-Fluoronicotinic acid in a mixture involves High-Performance Liquid Chromatography (HPLC) with a C18 column []. This technique utilizes a mobile phase composed of methyl alcohol and a 0.025 mol/L KH₂PO₄ water solution (80:20 ratio) to effectively separate the two compounds based on their different affinities for the stationary phase []. The separated compounds are then detected using a UV detector at a wavelength of 271 nm, allowing for precise quantification based on their respective absorbance characteristics []. This method demonstrates high accuracy and reproducibility, making it suitable for analytical purposes in research and quality control settings.
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